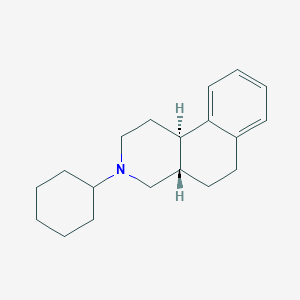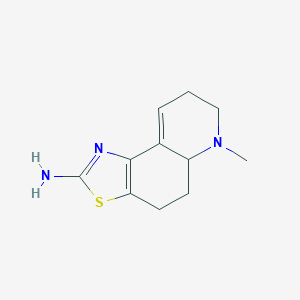![molecular formula C30H40NO5P B123869 [2-[(2S,4S)-4-cyclohexyl-2-phenylmethoxycarbonylpyrrolidin-1-yl]-2-oxoethyl]-(4-phenylbutyl)phosphinic acid CAS No. 474382-58-6](/img/structure/B123869.png)
[2-[(2S,4S)-4-cyclohexyl-2-phenylmethoxycarbonylpyrrolidin-1-yl]-2-oxoethyl]-(4-phenylbutyl)phosphinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-[(2S,4S)-4-cyclohexyl-2-phenylmethoxycarbonylpyrrolidin-1-yl]-2-oxoethyl]-(4-phenylbutyl)phosphinic acid is a complex organic compound with applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is distinguished by its unique structural features, including a pyrrolidine ring, a phosphinic acid group, and multiple phenyl groups. Its unique properties make it a subject of interest in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(2S,4S)-4-cyclohexyl-2-phenylmethoxycarbonylpyrrolidin-1-yl]-2-oxoethyl]-(4-phenylbutyl)phosphinic acid typically involves multiple steps. The key starting materials include 4-cyclohexyl-2-phenylmethoxycarbonylpyrrolidine and 4-phenylbutylphosphinic acid. A common synthetic route involves:
Step 1: : Protection of functional groups to avoid undesired reactions.
Step 2: : Formation of intermediates through condensation reactions.
Step 3: : Coupling of intermediates via peptide bond formation.
Step 4: : Deprotection and purification of the final product.
Industrial Production Methods
For large-scale production, the synthesis of this compound might be carried out using automated batch reactors to maintain consistency and purity. Techniques such as crystallization, chromatography, and distillation are employed to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclohexyl and phenyl groups.
Reduction: : Reduction reactions can occur at the ketone groups, transforming them into alcohols.
Substitution: : Nucleophilic and electrophilic substitution reactions are common due to the presence of various reactive functional groups.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
Reducing agents: : Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄).
Solvents: : Dichloromethane (CH₂Cl₂), Methanol (CH₃OH).
Major Products
Oxidation can yield ketones or aldehydes.
Reduction produces alcohols.
Substitution reactions can lead to various derivatives depending on the substituents used.
Applications De Recherche Scientifique
Chemistry
This compound serves as a ligand in coordination chemistry, facilitating the formation of metal complexes. These complexes are studied for their catalytic properties in organic synthesis.
Biology and Medicine
In biomedical research, [2-[(2S,4S)-4-cyclohexyl-2-phenylmethoxycarbonylpyrrolidin-1-yl]-2-oxoethyl]-(4-phenylbutyl)phosphinic acid has been investigated for its potential therapeutic effects. It interacts with specific biological targets, showing promise in treating certain conditions.
Industry
In industrial applications, this compound is used in the synthesis of advanced materials, such as polymers and coatings, due to its unique reactivity and stability.
Mécanisme D'action
The mechanism of action involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to physiological or biochemical effects. The pathways involved are often complex and depend on the specific context of the application.
Comparaison Avec Des Composés Similaires
Similar Compounds
[2-(2S,4S)-4-cyclohexyl-2-phenylmethoxycarbonylpyrrolidin-1-yl]-2-oxoethylphosphinic acid
4-phenylbutylphosphinic acid derivatives
Uniqueness
Compared to other similar compounds, [2-[(2S,4S)-4-cyclohexyl-2-phenylmethoxycarbonylpyrrolidin-1-yl]-2-oxoethyl]-(4-phenylbutyl)phosphinic acid has a distinct combination of functional groups that confer unique reactivity and selectivity in chemical reactions and biological interactions.
And there you have it—a comprehensive overview of this compound. What sparked your interest in this specific compound?
Propriétés
IUPAC Name |
[2-[(2S,4S)-4-cyclohexyl-2-phenylmethoxycarbonylpyrrolidin-1-yl]-2-oxoethyl]-(4-phenylbutyl)phosphinic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40NO5P/c32-29(23-37(34,35)19-11-10-14-24-12-4-1-5-13-24)31-21-27(26-17-8-3-9-18-26)20-28(31)30(33)36-22-25-15-6-2-7-16-25/h1-2,4-7,12-13,15-16,26-28H,3,8-11,14,17-23H2,(H,34,35)/t27-,28+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIZVLGCNHEEJX-IZLXSDGUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CC(N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H]2C[C@H](N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40NO5P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,11-Dihydro-2-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123788.png)
![Tert-butyl (E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-YL]-5-hydroxy-3-oxo-6-heptenoate](/img/structure/B123790.png)
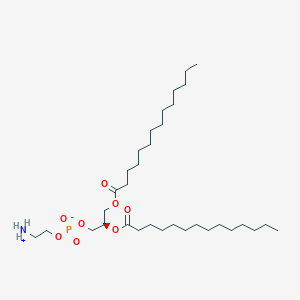

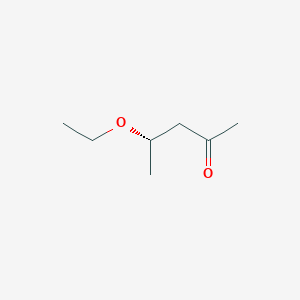
![2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one](/img/structure/B123801.png)
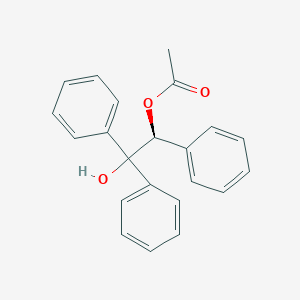
![5,11-Dihydro-4,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123809.png)
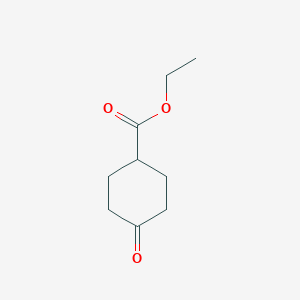
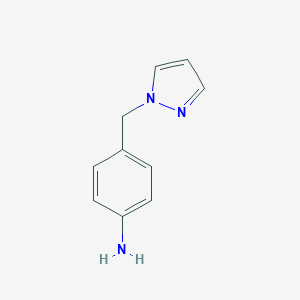
![N-[(3-methylpyridin-2-yl)methyl]formamide](/img/structure/B123813.png)
